molecular formula C20H18ClN3O2S B15080730 4-((E)-{2-[(allylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate

4-((E)-{2-[(allylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate

Cat. No.: B15080730
M. Wt: 399.9 g/mol
InChI Key: YKVAGJHKALBCKY-HGQGUNNCSA-N
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Description

4-((E)-{2-[(allylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{2-[(allylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of an aldehyde or ketone with hydrazine or a hydrazine derivative under acidic or basic conditions to form the hydrazone intermediate.

    Introduction of the allylamino group: The hydrazone intermediate is then reacted with allylamine in the presence of a suitable catalyst to introduce the allylamino group.

    Formation of the final product: The final step involves the reaction of the intermediate with 4-chlorocinnamic acid or its derivatives under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{2-[(allylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((E)-{2-[(allylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((E)-{2-[(allylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{2-[(methylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate
  • 4-((E)-{2-[(ethylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate
  • 4-((E)-{2-[(propylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate

Uniqueness

4-((E)-{2-[(allylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate is unique due to the presence of the allylamino group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness can influence its biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H18ClN3O2S

Molecular Weight

399.9 g/mol

IUPAC Name

[4-[(E)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C20H18ClN3O2S/c1-2-13-22-20(27)24-23-14-16-5-10-18(11-6-16)26-19(25)12-7-15-3-8-17(21)9-4-15/h2-12,14H,1,13H2,(H2,22,24,27)/b12-7+,23-14+

InChI Key

YKVAGJHKALBCKY-HGQGUNNCSA-N

Isomeric SMILES

C=CCNC(=S)N/N=C/C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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